molecular formula C16H25NO3S B2851588 N-(2,3-dimethoxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034485-60-2

N-(2,3-dimethoxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2851588
CAS RN: 2034485-60-2
M. Wt: 311.44
InChI Key: ZDHXTNYKPPUZEK-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a chemical compound that belongs to the class of cyclopentanecarboxamide derivatives. This compound has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of various signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that are involved in inflammation and pain. It has also been found to inhibit the activity of nuclear factor-kappaB (NF-kB) signaling pathway, which is involved in the regulation of immune response and inflammation.
Biochemical and Physiological Effects
N-(2,3-dimethoxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been found to exhibit several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been found to reduce the expression of COX-2 enzyme and prostaglandin E2 (PGE2) in vitro and in vivo. In addition, it has been found to inhibit the growth of various cancer cell lines in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,3-dimethoxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide in lab experiments is its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, analgesic, and antitumor properties, which make it a promising candidate for the development of new drugs. Another advantage is its relatively low toxicity compared to other cyclopentanecarboxamide derivatives.
One of the limitations of using N-(2,3-dimethoxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide in lab experiments is its complex synthesis method, which makes it difficult to obtain in large quantities. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the research on N-(2,3-dimethoxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide. One direction is to further investigate its mechanism of action and its effects on various signaling pathways in the body. Another direction is to study its pharmacokinetics and pharmacodynamics in order to determine its optimal dosage and administration route. Additionally, further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. Finally, the development of new derivatives of N-(2,3-dimethoxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide with improved pharmacological properties is also an important future direction.

Synthesis Methods

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex process that involves several steps. The first step involves the reaction of 2,3-dimethoxy-2-methylpropanol with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. This reaction results in the formation of 2,3-dimethoxy-2-methylpropyl thiophene-2-carboxylate. The second step involves the reaction of the obtained product with cyclopentanecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide. This reaction results in the formation of N-(2,3-dimethoxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide.

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been the subject of scientific research due to its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. It has been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and neuropathic pain.

properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-15(20-3,12-19-2)11-17-14(18)16(8-4-5-9-16)13-7-6-10-21-13/h6-7,10H,4-5,8-9,11-12H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHXTNYKPPUZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1(CCCC1)C2=CC=CS2)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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